1,2,4-Triazin-5(2H)-one, 3,4-dihydro-4-nitroso-6-phenyl-3-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazin-5(2H)-one, 3,4-dihydro-4-nitroso-6-phenyl-3-thioxo- is a heterocyclic compound that contains a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazin-5(2H)-one, 3,4-dihydro-4-nitroso-6-phenyl-3-thioxo- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with carbon disulfide and subsequent cyclization with hydrazine hydrate. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazin-5(2H)-one, 3,4-dihydro-4-nitroso-6-phenyl-3-thioxo- can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents such as sodium borohydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or other electrophiles in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3,4-dihydro-4-nitro-6-phenyl-3-thioxo-1,2,4-triazin-5(2H)-one.
Reduction: Formation of 3,4-dihydro-4-amino-6-phenyl-3-thioxo-1,2,4-triazin-5(2H)-one.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: As a potential pharmacophore in the development of new drugs.
Materials Science: As a building block for the synthesis of novel materials with unique properties.
Organic Synthesis: As an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1,2,4-Triazin-5(2H)-one, 3,4-dihydro-4-nitroso-6-phenyl-3-thioxo- involves its interaction with specific molecular targets. The nitroso group can participate in redox reactions, while the triazine ring can interact with biological macromolecules. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazine: A simpler triazine compound with different substituents.
1,3,5-Triazine: Another triazine isomer with different chemical properties.
Phenylhydrazine Derivatives: Compounds with similar phenyl and hydrazine groups.
Properties
CAS No. |
106119-76-0 |
---|---|
Molecular Formula |
C9H6N4O2S |
Molecular Weight |
234.24 g/mol |
IUPAC Name |
4-nitroso-6-phenyl-3-sulfanylidene-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C9H6N4O2S/c14-8-7(6-4-2-1-3-5-6)10-11-9(16)13(8)12-15/h1-5H,(H,11,16) |
InChI Key |
IYILIMWLFKVXDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N(C2=O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.